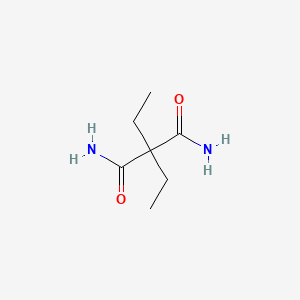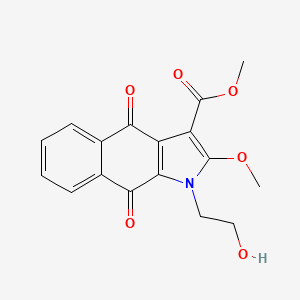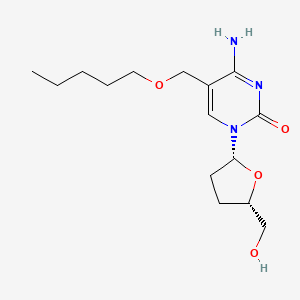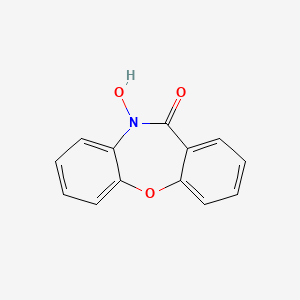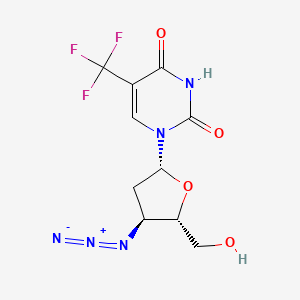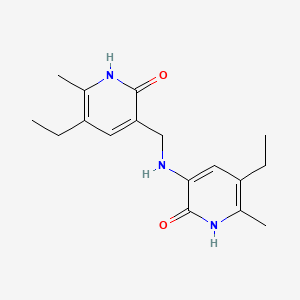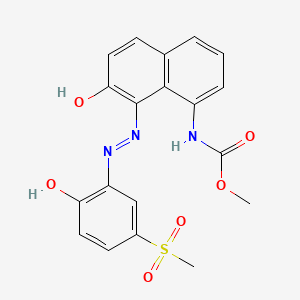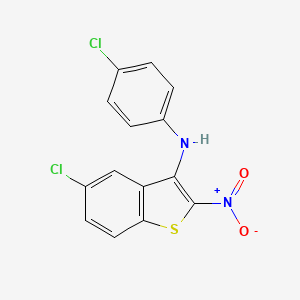
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the nitration of benzo(b)thiophene followed by chlorination and subsequent amination with 4-chloroaniline under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitrobenzo(b)thiophene: Lacks the N-(4-chlorophenyl) group.
N-(4-Chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine: Lacks the 5-chloro substituent.
2-Nitrobenzo(b)thiophen-3-amine: Lacks both the 5-chloro and N-(4-chlorophenyl) groups.
Uniqueness
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine is unique due to the presence of both the 5-chloro and N-(4-chlorophenyl) groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
149338-25-0 |
|---|---|
Molecular Formula |
C14H8Cl2N2O2S |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-8-1-4-10(5-2-8)17-13-11-7-9(16)3-6-12(11)21-14(13)18(19)20/h1-7,17H |
InChI Key |
PHPMDGDFDIROQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


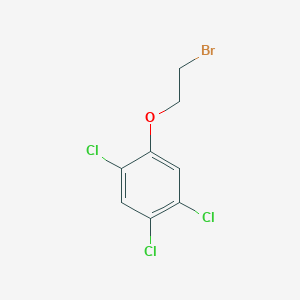
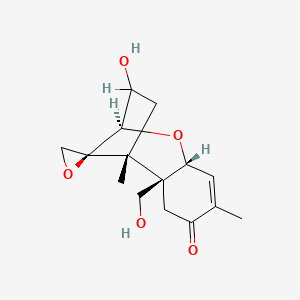
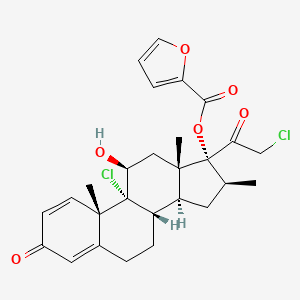
![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
